Mannose triflate

Descripción

BenchChem offers high-quality Mannose triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mannose triflate including the price, delivery time, and more detailed information at info@benchchem.com.

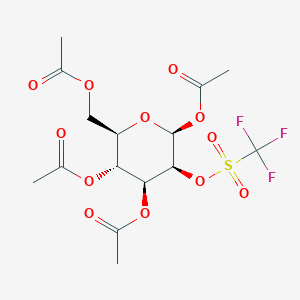

Structure

3D Structure

Propiedades

IUPAC Name |

[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBDVHSTOUGZTJ-PEBLQZBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F3O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238841 | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92051-23-5 | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092051235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .BETA.-D-MANNOPYRANOSE 1,3,4,6-TETRA-O-ACETATE 2-O-TRIFLUOROMETHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KI8FFQ6TT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Mannose Triflate: A Core Component in Modern Glycochemistry and Radiopharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Mannose triflate, chemically known as 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, is a pivotal glycosyl donor in the field of carbohydrate chemistry. Its significance stems from the exceptional leaving group ability of the trifluoromethanesulfonyl (triflate) group, which facilitates nucleophilic substitution reactions to form new glycosidic bonds. This property has been overwhelmingly leveraged in the synthesis of radiopharmaceuticals, most notably [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG), the most widely used radiotracer in Positron Emission Tomography (PET) for cancer diagnosis and monitoring.[1][2][3] Beyond this critical application, mannose triflate serves as a versatile reagent in the synthesis of complex oligosaccharides and glycosylated molecules with potential therapeutic applications, including antiviral and anticancer agents.[4][]

Chemical Properties and Structure

Mannose triflate is a white, crystalline solid with the molecular formula C₁₅H₁₉F₃O₁₂S and a molecular weight of approximately 480.36 g/mol .[1][6] The structure features a mannose sugar core per-O-acetylated at positions 1, 3, 4, and 6. The hydroxyl group at the C2 position is substituted with a triflate group. This triflate moiety is the key to its reactivity, being a highly effective leaving group in nucleophilic substitution reactions. The compound is soluble in various organic solvents such as acetonitrile (B52724), dimethyl sulfoxide (B87167) (DMSO), methanol, and acetone, but insoluble in aqueous media.[7] For long-term use, it is recommended to store mannose triflate in a desiccated environment at -20°C, where it remains stable for several months.[8]

Table 1: Physicochemical Properties of Mannose Triflate

| Property | Value | Reference |

| Alternate Names | 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, TATM | [1][6] |

| CAS Number | 92051-23-5 | [1][6] |

| Molecular Formula | C₁₅H₁₉F₃O₁₂S | [1][6] |

| Molecular Weight | 480.36 g/mol | [6] |

| Appearance | White to off-white crystalline solid | [7][8] |

| Solubility | Soluble in chloroform, ethyl acetate, acetonitrile, DMSO, methanol, acetone. Insoluble in aqueous media. | [7] |

| Storage Conditions | -20 ±5 °C, desiccated | [1][8] |

Synthesis of Mannose Triflate

The synthesis of mannose triflate is a well-established process, typically starting from D-mannose or a protected mannose derivative. A common and efficient method involves the triflation of 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.

Synthetic Workflow

The general workflow for the synthesis of mannose triflate from its acetylated precursor is depicted below. This process involves the reaction of the acetylated mannose with triflic anhydride (B1165640) in the presence of a base, followed by purification.

Caption: General workflow for the synthesis of mannose triflate.

Experimental Protocol: Synthesis from 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

This protocol is based on a reported large-scale synthesis of mannose triflate.[8]

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Trifluoromethanesulfonic anhydride (Triflic anhydride)

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Pyridine (B92270) (optional, as a base)

-

Absolute ethanol (B145695)

-

Dry argon gas

Procedure:

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane in a round-bottom flask under a dry argon atmosphere.

-

Cool the vigorously stirred solution in an ice bath.

-

Slowly add triflic anhydride to the cooled solution. The controlled addition is crucial to manage the exothermic reaction and simplify the workup.[8]

-

After the addition is complete, allow the reaction to proceed at a low temperature until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it sequentially with water, dilute hydrochloric acid (if a base like pyridine was used), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from absolute ethanol to yield mannose triflate as white needles.[8]

Table 2: Representative Synthesis Data for Mannose Triflate

| Starting Material | Scale | Yield | Reference |

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 2.6 g | ~80% | [8] |

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 52 g (scaled-up) | ~80% | [8] |

| D-mannose | 200 g | 12-16% (overall) | [9] |

Reactivity and Mechanism of Glycosylation

The high reactivity of mannose triflate is attributed to the triflate group, which is an excellent leaving group. This facilitates the formation of a transient oxocarbenium ion intermediate or direct Sₙ2 displacement at the anomeric carbon by a nucleophile.

Sₙ2 Nucleophilic Substitution in [¹⁸F]FDG Synthesis

The most prominent application of mannose triflate is in the synthesis of [¹⁸F]FDG. In this reaction, the triflate group is displaced by the [¹⁸F]fluoride ion via an Sₙ2 mechanism. This is followed by hydrolysis of the acetyl protecting groups to yield [¹⁸F]FDG.

Caption: Sₙ2 reaction pathway for the synthesis of [¹⁸F]FDG from mannose triflate.

Experimental Protocol: [¹⁸F]FDG Synthesis using Mannose Triflate

This protocol describes a general procedure for the radiosynthesis of [¹⁸F]FDG using an automated synthesis module.[8]

Materials:

-

Mannose triflate solution (e.g., 500 mg in 20 mL of acetonitrile)

-

[¹⁸F]Fluoride in target water

-

Kryptofix 2.2.2 (K₂₂₂)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

1M Hydrochloric acid (HCl)

Procedure:

-

The [¹⁸F]fluoride is trapped on an anion-exchange resin and eluted with a solution of K₂₂₂ and K₂CO₃.

-

The aqueous eluate is dried azeotropically with acetonitrile at an elevated temperature (e.g., 95°C) to form the reactive [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.

-

A solution of mannose triflate in acetonitrile is added to the dried complex, and the mixture is heated (e.g., 95°C for 3-5 minutes) to facilitate the nucleophilic substitution.

-

After the labeling reaction, the acetyl protecting groups are removed by hydrolysis. This is typically achieved by adding 1M HCl and heating at a higher temperature (e.g., 120°C for 8 minutes).

-

The resulting [¹⁸F]FDG is then purified using a series of cartridges to remove unreacted [¹⁸F]fluoride, byproducts, and the catalyst complex.

Table 3: Radiochemical Data for [¹⁸F]FDG Synthesis using Mannose Triflate

| Parameter | Value | Reference |

| Radiochemical Yield (decay uncorrected) | 55% ± 2% | [8] |

| Radiochemical Purity | >96% | [8] |

Applications in Drug Development and Glycobiology

While the synthesis of [¹⁸F]FDG is its most prominent use, mannose triflate is a valuable tool in broader drug development and glycobiology research.[4][]

-

Synthesis of Complex Carbohydrates: The reactivity of mannose triflate allows for its use as a glycosyl donor in the stereoselective synthesis of oligosaccharides. The triflate group can be displaced by the hydroxyl group of another sugar molecule to form a glycosidic linkage.

-

Development of Glycosylated Drugs: Glycosylation can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug, including its solubility, stability, and receptor binding affinity. Mannose triflate provides a means to introduce mannose moieties into drug candidates, which can be particularly relevant for targeting mannose-specific lectins on cell surfaces.[4]

-

Antiviral and Anticancer Agents: The ability to synthesize novel glycosylated compounds using mannose triflate opens avenues for the development of new antiviral and anticancer agents.[4] For instance, mannosylated compounds can be designed to interfere with viral entry or to target cancer cells that overexpress mannose receptors.

References

- 1. Mannose triflate [isotope-cmr.com]

- 2. CN101659682A - Improved preparation method of mannose triflate intermediate - Google Patents [patents.google.com]

- 3. Mannose triflate_TargetMol [targetmol.com]

- 4. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. Mannose Triflate [chembk.com]

- 8. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Mannose Triflate: Chemical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mannose triflate, chemically known as 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, is a pivotal precursor in the synthesis of radiopharmaceuticals, most notably 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) for Positron Emission Tomography (PET) imaging.[1][2][3] Its unique chemical properties, particularly the presence of the triflate group—an excellent leaving group—render it highly reactive and suitable for nucleophilic substitution reactions.[3][4] This guide provides a comprehensive overview of the chemical and physical properties of mannose triflate, detailed experimental protocols for its synthesis, and its critical role in radiopharmaceutical production.

Chemical and Physical Properties

Mannose triflate is a white to off-white crystalline powder.[4][5] Its chemical structure consists of a β-D-mannopyranose ring per-O-acetylated at positions 1, 3, 4, and 6, with a trifluoromethanesulfonyl (triflate) group at the C-2 position.[6] This substitution pattern is crucial for its subsequent chemical transformations.

Physicochemical Data

A summary of the key physicochemical properties of mannose triflate is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₁₅H₁₉F₃O₁₂S | [6][7][8] |

| Molecular Weight | 480.36 g/mol | [4][5][6] |

| Appearance | White to off-white powder or crystal | [4][5] |

| Melting Point | 117-122 °C | [4][5][7] |

| Optical Rotation [α]D²⁰ | -12° to -17° (c=1, CHCl₃) | [4][7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate (B1210297). Soluble in acetonitrile (B52724), DMSO, methanol, and acetone. Insoluble in aqueous media. | [5][7] |

| Storage Conditions | -20°C | [1][3][7] |

Spectroscopic Data

Characterization of mannose triflate is typically performed using infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS).[1]

| Technique | Key Observations | References |

| Infrared (IR) | The absence of a broad peak around 3500 cm⁻¹ indicates the conversion of the hydroxyl group. Characteristic peaks for the carbonyl groups of the acetate esters are observed around 1730-1753 cm⁻¹. | [1] |

| Nuclear Magnetic Resonance (NMR) | ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to confirm the structure and purity. The purity is often determined to be ≥98% by qNMR. | [1][6] |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. | [1] |

Synthesis of Mannose Triflate

The most common and efficient synthesis of mannose triflate involves the triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.[1][2][9]

Synthesis Workflow

The overall workflow for the synthesis of mannose triflate is depicted below.

Caption: A flowchart illustrating the key steps in the synthesis of mannose triflate.

Detailed Experimental Protocol

This protocol is a composite of methodologies described in the literature.[1][2][5]

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Dry pyridine

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Absolute ethanol (B145695) or hexane:ethyl acetate for chromatography

-

Argon or Nitrogen gas

Procedure:

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane containing dry pyridine in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon).[1][5]

-

Cool the reaction mixture in an ice bath.

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution over a period of 30-40 minutes. Controlled addition is crucial.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (e.g., 6 hours).[1]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ solution and deionized water.[1][5]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by recrystallization from absolute ethanol to obtain mannose triflate as white needles.[1] Alternatively, purification can be achieved by silica (B1680970) gel column chromatography using a solvent system such as hexane:ethyl acetate (1:1, v/v).[5]

Yield:

-

Yields are typically high, often around 80%.[1] Some synthetic routes starting from D-mannose report overall yields of 12% to 16% for the triflate precursor.[2]

Reactivity and Applications

The primary application of mannose triflate is as a precursor for the synthesis of [¹⁸F]FDG.[1][3][8] The triflate group at the C-2 position is an excellent leaving group, facilitating nucleophilic substitution by the [¹⁸F]fluoride ion.

Role in [¹⁸F]FDG Synthesis

The synthesis of [¹⁸F]FDG from mannose triflate is a two-step process involving a nucleophilic substitution followed by hydrolysis.

Caption: The reaction pathway for the synthesis of [18F]FDG from mannose triflate.

The nucleophilic substitution of the triflate group with [¹⁸F]fluoride proceeds via an Sₙ2 mechanism.[3] This is followed by the removal of the acetyl protecting groups through hydrolysis to yield the final [¹⁸F]FDG product.[1]

Glycosylation Reactions

The triflate group's high reactivity also makes mannose triflate and its derivatives valuable in stereoselective glycosylation reactions.[4][10][11] The stereochemical outcome of these reactions is influenced by factors such as the protecting groups on the mannose donor and the reaction conditions.[12][13] The in situ generation of mannosyl triflates is a key strategy in achieving β-mannosylation.[11]

Stability and Storage

Mannose triflate is a stable crystalline solid that can be stored for several months in a dark glass vial, desiccated at -20°C.[1] Solutions of mannose triflate in acetonitrile are known to have limited stability at room temperature and are typically prepared shortly before use.[14] However, under specific conditions, stable solutions for automated synthesis can be prepared.[14]

Conclusion

Mannose triflate is a cornerstone molecule in the field of radiopharmaceutical chemistry, enabling the routine and large-scale production of [¹⁸F]FDG for PET imaging.[1][2] Its well-defined chemical properties, high reactivity, and established synthetic routes make it an indispensable tool for researchers and professionals in drug development and diagnostics. A thorough understanding of its synthesis, handling, and reactivity is crucial for its effective application.

References

- 1. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Mannose Triflate CAS#: 92051-23-5 [m.chemicalbook.com]

- 6. beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | C15H19F3O12S | CID 11113597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chembk.com [chembk.com]

- 8. Mannose triflate [isotope-cmr.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. EP1795535A1 - Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate) - Google Patents [patents.google.com]

Elucidation of the Structure of Mannose Triflate: A Technical Guide

This guide provides a comprehensive overview of the structural elucidation of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate. This compound is a critical precursor in the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) for Positron Emission Tomography (PET) imaging.[1][2][3] The following sections detail the experimental methodologies and data that have been instrumental in confirming its chemical structure.

Spectroscopic and Physical Data

The structural confirmation of mannose triflate relies on a combination of spectroscopic and physical data. The key quantitative data from various analytical techniques are summarized below for clarity and comparative analysis.

Table 1: Physicochemical Properties of Mannose Triflate

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉F₃O₁₂S | [4][5] |

| Molecular Weight | 480.36 g/mol | [4][5] |

| Appearance | White or almost white crystalline powder | [1][6] |

| Melting Point | 117 - 122 °C | [6][7] |

| Optical Rotation [α]²⁰D | -12 to -16 ° | [6] |

| CAS Number | 92051-23-5 | [4] |

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Ion | Calculated m/z | Found m/z | Reference |

| [M + Na]⁺ | 503.0442 | 503.0440 | [1] |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3500 | Absence of O-H stretch (indicating quantitative conversion) | [1] |

| 1753, 1730 | C=O (carbonyl) functionalities | [1] |

| 1414, 1215 | Triflate group | [1] |

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant | Assignment | Reference |

| ¹H | CDCl₃ | 2.07, 2.10, 2.11, 2.17 | s | Acetyl groups (4 x CH₃) | [7] |

| 3.83 - 3.87 | m | 1H | [7] | ||

| 4.18 - 4.28 | m | 2H | [7] | ||

| 5.16 | d | 1H | [7] | ||

| 5.20 - 5.24 | dd | 1H | [7] | ||

| 5.27 - 5.32 | t | 1H | [7] | ||

| 5.93 | d | 1H | [7] | ||

| ¹³C | CDCl₃ | 20.31, 20.35, 20.44, 20.57 | Acetyl groups (4 x CH₃) | [7] | |

| 61.74, 64.79, 69.66, 73.60, 81.28, 89.16 | Pyranose ring carbons | [7] | |||

| 118.50 | CF₃ | [7] | |||

| 167.90, 169.06, 169.75, 170.48 | Carbonyl carbons (4 x C=O) | [7] | |||

| ¹⁹F | CDCl₃ | -73.97 | s | CF₃ | [1] |

Experimental Protocols

The successful synthesis and characterization of mannose triflate are contingent upon precise experimental procedures. The following protocols are based on established methodologies.[1][2]

Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose[1][2]

-

Starting Material : 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.

-

Reagents : Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) and pyridine (B92270).

-

Solvent : Anhydrous dichloromethane (B109758) (CH₂Cl₂).

-

Procedure :

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous dichloromethane under a dry argon atmosphere.

-

Add pyridine to the solution.

-

Cool the mixture to -15 °C.[7]

-

Slowly add trifluoromethanesulfonic anhydride dropwise to the stirred solution.

-

Allow the reaction to proceed for 6 hours, with the temperature slowly rising to room temperature.[1][2][7]

-

Quench the reaction by washing with a saturated sodium bicarbonate solution and then with distilled water.[7]

-

Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.[7]

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from absolute ethanol (B145695) to yield pure mannose triflate as white needles.[1]

-

Characterization Methods

-

Infrared (IR) Spectroscopy : The IR spectrum is recorded to confirm the presence of carbonyl and triflate functional groups and the absence of the hydroxyl group from the starting material.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, and ¹⁹F NMR spectra are obtained to confirm the detailed molecular structure, including the stereochemistry of the pyranose ring and the presence and environment of the acetyl and triflate groups.[1][7]

-

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the exact mass of the molecule, which provides strong evidence for its elemental composition.[1]

-

X-ray Crystallography : Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of the molecule in the solid state, confirming bond lengths, bond angles, and stereochemistry.[8][9]

Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis and structural elucidation of mannose triflate.

Caption: Workflow for the synthesis and structural analysis of mannose triflate.

Role in [¹⁸F]FDG Synthesis

Mannose triflate is a crucial precursor for the synthesis of [¹⁸F]FDG, a widely used radiotracer in PET imaging for oncology, neurology, and cardiology.[3][10] The triflate group at the C-2 position of the mannose ring is an excellent leaving group, facilitating a nucleophilic substitution (Sₙ2) reaction with [¹⁸F]fluoride.[3] This reaction proceeds with inversion of stereochemistry at the C-2 position, converting the manno-configuration to the desired gluco-configuration of [¹⁸F]FDG.

The overall process involves the reaction of mannose triflate with [¹⁸F]fluoride, followed by deprotection of the acetyl groups to yield [¹⁸F]FDG.[10] The efficiency and reliability of this synthesis are critical for the clinical availability of this important imaging agent.[11]

Caption: Reaction pathway for the synthesis of [¹⁸F]FDG from mannose triflate.

References

- 1. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. beta-D-Mannopyranose 1,3,4,6-tetra-O-acetate 2-O-trifluoromethanesulfonate | C15H19F3O12S | CID 11113597 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. chemimpex.com [chemimpex.com]

- 7. CN101659682A - Improved preparation method of mannose triflate intermediate - Google Patents [patents.google.com]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Modifications in the nitric acid oxidation of D-mannose: X-ray crystal structure of N,N'-dimethyl D-mannaramide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, a critical precursor for the production of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) used in Positron Emission Tomography (PET).[1][2][3][4][5] This document details the experimental protocols, reaction conditions, and characterization of the final product.

Overview of the Synthesis

The synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate, is achieved through the triflation of its precursor, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[2][3][4][5] This key intermediate is synthesized from D-mannose through a multi-step process.[2][4] The overall process is a reliable and scalable method for producing high-purity mannose triflate suitable for radiopharmaceutical applications.[1][2][3][5]

Synthesis of the Precursor: 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose

A common route for the synthesis of the key intermediate, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, begins with D-mannose and involves four main steps.[2][4]

A summary of the reaction steps is presented below:

References

- 1. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of [¹⁸F]FDG: A Technical Guide to the Mannose Triflate Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiopharmaceutical in positron emission tomography (PET). The focus of this whitepaper is the utilization of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate, as the precursor for this critical medical imaging agent. This document details the underlying chemistry, experimental protocols, and quantitative data associated with this synthesis, offering valuable insights for professionals in radiopharmaceutical chemistry and drug development.

Introduction

[¹⁸F]FDG is a glucose analog that is taken up by cells with high glucose metabolism, such as cancerous tumors, the brain, and the heart. The radioactive isotope, fluorine-18 (B77423) (¹⁸F), allows for the visualization of these tissues using PET imaging. The synthesis of [¹⁸F]FDG is a critical process that requires high efficiency, purity, and reproducibility. The nucleophilic substitution reaction using mannose triflate as a precursor has become the gold standard for [¹⁸F]FDG production due to its high yields and short reaction times.[1][2]

This guide will delve into the specifics of the mannose triflate-based synthesis, providing a detailed examination of the experimental procedures and the quantitative outcomes that can be expected.

The Chemistry of [¹⁸F]FDG Synthesis from Mannose Triflate

The synthesis of [¹⁸F]FDG from mannose triflate is a two-step process involving a nucleophilic substitution followed by hydrolysis.

Step 1: Nucleophilic Substitution

The core of the synthesis is a nucleophilic substitution (SN2) reaction.[3][4] The precursor, mannose triflate, is an acetylated mannose molecule with a trifluoromethanesulfonyl (triflate) group at the C-2 position.[4][5] The triflate group is an excellent leaving group, making the C-2 position susceptible to nucleophilic attack.[6] The acetyl groups at the C-1, C-3, C-4, and C-6 positions serve as protecting groups to prevent the fluoride (B91410) ion from reacting at these sites.[6]

The [¹⁸F]fluoride ion, the nucleophile, is produced in a cyclotron and is typically complexed with a phase-transfer catalyst, such as Kryptofix 2.2.2™ (K2.2.2), and an activating cation like potassium.[1][6] This complex enhances the nucleophilicity of the fluoride ion in the aprotic solvent, typically acetonitrile (B52724).[5] The [¹⁸F]fluoride ion attacks the C-2 carbon of the mannose triflate from the opposite side of the triflate leaving group, resulting in an inversion of stereochemistry and the formation of acetyl-protected [¹⁸F]FDG.[4]

Step 2: Hydrolysis

The second step involves the removal of the acetyl protecting groups to yield the final [¹⁸F]FDG product. This is typically achieved through either acidic or alkaline hydrolysis.[4] The choice of hydrolysis method can influence the overall synthesis time and the final product purity.

Experimental Protocols

The synthesis of [¹⁸F]FDG is typically performed in an automated synthesis module housed within a hot cell to ensure radiation safety.[7] The following is a generalized experimental protocol based on common practices. Specific parameters may vary depending on the automated synthesizer used.

3.1. Preparation of [¹⁸F]Fluoride

-

Production: [¹⁸F]Fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron by bombarding ¹⁸O-enriched water with protons.[8]

-

Trapping: The aqueous [¹⁸F]fluoride solution is passed through a quaternary methyl ammonium (B1175870) (QMA) anion exchange cartridge to trap the [¹⁸F]fluoride ions.[9][10] The ¹⁸O-enriched water is recovered for reuse.[8]

-

Elution: The trapped [¹⁸F]fluoride is eluted from the QMA cartridge into the reaction vessel using a solution of Kryptofix 2.2.2™ and potassium carbonate in a mixture of acetonitrile and water.[9][11]

-

Azeotropic Drying: The water is removed from the reaction vessel through azeotropic distillation with acetonitrile under a stream of inert gas (e.g., nitrogen) or under vacuum. This step is critical as water can significantly reduce the efficiency of the nucleophilic substitution reaction.[5]

3.2. Radiosynthesis of Acetyl-Protected [¹⁸F]FDG

-

Precursor Addition: A solution of mannose triflate (typically 15-25 mg) in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/Kryptofix complex in the reaction vessel.[9][12]

-

Nucleophilic Reaction: The reaction mixture is heated to a specific temperature (typically between 80°C and 120°C) for a defined period (usually 3 to 15 minutes) to facilitate the nucleophilic substitution.[9][12]

3.3. Hydrolysis

-

Reagent Addition: After the labeling reaction, the solvent is evaporated. A solution for hydrolysis (e.g., 1 M hydrochloric acid or 1 M sodium hydroxide) is then added to the reaction vessel.[4][9]

-

Heating: The mixture is heated (e.g., at 120°C) for a specific duration (e.g., 8 minutes) to remove the acetyl protecting groups.[9]

3.4. Purification

-

Neutralization and Trapping: The crude [¹⁸F]FDG solution is passed through a series of purification cartridges. This typically includes a cation exchange column (e.g., SCX) to remove cationic impurities, an alumina (B75360) column to remove any unreacted [¹⁸F]fluoride, and a C-18 reverse-phase column to remove organic impurities and the unhydrolyzed or partially hydrolyzed acetyl-protected intermediates.[4][10]

-

Elution: The purified [¹⁸F]FDG is eluted from the purification train with sterile water for injection and collected in a sterile vial.

Quantitative Data

The efficiency and quality of the [¹⁸F]FDG synthesis are assessed through several key parameters. The following tables summarize typical quantitative data reported in the literature for the synthesis of [¹⁸F]FDG using mannose triflate as a precursor.

Table 1: Synthesis Parameters and Radiochemical Yield

| Parameter | Typical Value | Reference |

| Precursor Amount | 15 - 25 mg | [12] |

| Synthesis Time | 30 - 75 min | [11] |

| Radiochemical Yield (Decay Corrected) | 55% - 85% | [9][12][13] |

| Radiochemical Yield (Uncorrected) | 55% ± 2% | [9] |

Table 2: Quality Control Specifications for [¹⁸F]FDG

| Parameter | Specification | Reference |

| Radiochemical Purity | > 95% | [12][14] |

| Molar Activity | > 1 Ci/µmol (> 37 GBq/µmol) | [12] |

| Residual Solvents (Acetonitrile) | < 410 ppm | [4] |

| Residual Solvents (Ethanol) | < 5000 ppm | [4] |

| Kryptofix 2.2.2™ | < 2.2 µg/mL | [15] |

| pH | 4.5 - 7.5 | [1] |

Visualizations

5.1. Workflow of [¹⁸F]FDG Synthesis

The following diagram illustrates the overall workflow for the automated synthesis of [¹⁸F]FDG from mannose triflate.

Caption: Automated synthesis workflow for [¹⁸F]FDG production.

5.2. Signaling Pathway: Nucleophilic Substitution Reaction

This diagram illustrates the key molecular players and their interaction during the nucleophilic substitution step.

References

- 1. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. rpe.kntu.ac.ir [rpe.kntu.ac.ir]

- 5. nucleus.iaea.org [nucleus.iaea.org]

- 6. 18ffdg.wordpress.com [18ffdg.wordpress.com]

- 7. Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]

- 9. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Option for increased yield of the 18F-FDG synthesis process | Trifonova | Scripta Scientifica Pharmaceutica [journals.mu-varna.bg]

mannose triflate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of Mannose Triflate

For researchers, scientists, and drug development professionals, ensuring the stability and purity of reagents is paramount. Mannose triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), a critical precursor for the synthesis of [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) used in Positron Emission Tomography (PET), is no exception.[1][2][3] Its integrity directly impacts the radiochemical yield and purity of the final radiopharmaceutical. This guide provides a comprehensive overview of the stability profile, recommended storage conditions, and experimental protocols for assessing the quality of mannose triflate.

Chemical Properties and Stability Profile

Mannose triflate is a white, crystalline solid.[4] The triflate (trifluoromethanesulfonyl) group is an excellent leaving group, which facilitates the nucleophilic substitution reaction required for ¹⁸F-fluorination.[5] However, this high reactivity also makes the molecule susceptible to degradation under suboptimal conditions. The product is generally considered stable, and hazardous polymerization will not occur.[4]

Key factors influencing the stability of mannose triflate include exposure to moisture, bases, certain impurities, and elevated temperatures.

-

Hydrolysis: The presence of water can lead to the hydrolysis of the triflate group, yielding trifluoromethanesulfonic acid and the corresponding mannose derivative.

-

Base-Mediated Decomposition: Mannose triflate is sensitive to bases.[6] The addition of bases like fluoride, carbonate, or bicarbonate can lead to significant losses through an elimination reaction.[7][8]

-

Incompatible Materials: Contact with strong oxidizing agents, strong acids, and bases should be avoided.[4][6]

-

Impurities: Traces of fluorine-containing impurities in the mannose triflate can adversely affect the radiochemical yield of [¹⁸F]FDG.[9] Similarly, structurally related compounds such as 1-OH-TAM and 2-OH-TAM can initiate its decomposition in acetonitrile.[10]

Degradation Pathways

The primary degradation pathways for mannose triflate involve hydrolysis and base-mediated elimination. The diagram below illustrates these potential decomposition routes.

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the long-term stability and purity of mannose triflate. The following tables summarize the recommended conditions based on available data.

Table 1: Recommended Storage Conditions for Solid Mannose Triflate

| Parameter | Condition | Duration | Source(s) |

| Long-Term Storage Temperature | -25°C to -15°C | Up to 2 years | [10][11] |

| ≤ -20°C | Several months to 3 years | [7][8][9] | |

| -20°C ± 5°C | At least 18 months | [1] | |

| 4°C | Up to 2 years | [8] | |

| Short-Term / Transport | Room Temperature | Up to 1 month | [7] |

| 2°C to 8°C | Less than 1 month | [1] | |

| Atmosphere | Inert atmosphere (e.g., Argon) | Long-term | [6] |

| Desiccated | Long-term | [7] | |

| Light | Protected from light | Long-term | [9][11] |

| Container | Original, tightly sealed container | Long-term | [4][6][11] |

| Dark glass vial | Long-term | [7] |

Table 2: Stability of Mannose Triflate in Solution

| Solvent | Storage Temperature | Duration | Source(s) |

| Acetonitrile | Room Temperature | Unstable; prepare 1-2 hours before use | [10] |

| Acetonitrile | Room Temperature | > 1 year | [10] |

| Generic Solvent | -20°C | Up to 1 month | [8] |

| Generic Solvent | -80°C | Up to 6 months | [8] |

| Under specific patented conditions: high-purity components, controlled environment, microfiltration, and inert atmosphere packaging.[10] |

Handling Protocol Workflow

Adherence to a strict handling protocol is essential to prevent contamination and degradation.

Experimental Protocols for Stability Assessment

To ensure the quality of mannose triflate, particularly after long-term storage or when troubleshooting synthesis yields, a stability assessment is recommended.

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the purity of the solid mannose triflate and detect the presence of degradation products over time.

-

Sample Preparation: Accurately weigh and dissolve a known amount of mannose triflate in a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water and acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

-

Procedure:

-

Establish a baseline purity for a new batch of mannose triflate (Time 0).

-

Store samples under desired conditions (e.g., -20°C, 4°C, room temperature).

-

At specified time points (e.g., 1, 3, 6, 12, 18 months), remove a sample.

-

Prepare the sample as described in step 1 and analyze by HPLC.

-

-

Data Analysis: Compare the peak area of the mannose triflate peak to the total area of all peaks to calculate purity. The appearance of new peaks may indicate degradation. A passing result would show a purity of ≥ 99.5%.[1]

Protocol 2: Solution Stability by ¹⁹F Nuclear Magnetic Resonance (NMR)

This protocol is particularly useful for assessing the stability of mannose triflate in solution, as it directly monitors the triflate group.

-

Sample Preparation: Prepare a solution of mannose triflate (e.g., 40 mg) in a deuterated solvent like acetonitrile-d3 (B32919) (0.7 mL) inside an NMR tube.[10]

-

NMR Spectroscopy:

-

Acquire a ¹⁹F NMR spectrum of the solution at Time 0. The triflate group should show a characteristic singlet.

-

Store the NMR tube at the desired temperature (e.g., room temperature).

-

-

Procedure:

-

Acquire subsequent ¹⁹F NMR spectra at various time intervals (e.g., 24 hours, 1 week, 1 month, 1 year).

-

-

Data Analysis: Monitor the spectra for the appearance of new signals, which would indicate the formation of degradation products (e.g., free triflic acid). The relative integration of the mannose triflate signal versus new signals provides a quantitative measure of stability. A stable solution will show no significant new peaks over the study period.[10]

Protocol 3: Functional Stability Test via [¹⁸F]FDG Synthesis

The ultimate test of mannose triflate's quality is its performance in the synthesis of [¹⁸F]FDG.

-

Precursor Preparation: Use a sample of the aged or stored mannose triflate as the precursor in a standard, validated [¹⁸F]FDG automated synthesis protocol.[7]

-

Radiosynthesis: Perform the nucleophilic fluorination reaction with [¹⁸F]fluoride, followed by hydrolysis of the protecting acetyl groups.

-

Quality Control:

-

Determine the decay-uncorrected radiochemical yield of the [¹⁸F]FDG.

-

Assess the radiochemical purity via radio-TLC or radio-HPLC.

-

-

Data Analysis: Compare the radiochemical yield and purity to the results obtained using a fresh, validated batch of mannose triflate. A stable precursor should provide comparable yields (e.g., 55% ± 2%) and high radiochemical purity (>96%).[2][7] A significant drop in yield indicates precursor degradation.[7]

General Stability Testing Workflow

The following diagram outlines a logical workflow for a comprehensive stability study.

References

- 1. Mannose triflate [isotope-cmr.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. datasheets.scbt.com [datasheets.scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. fishersci.com [fishersci.com]

- 7. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. NUCMEDCOR. Mannose Triflate (2 mg) [nucmedcor.com]

- 10. EP1795535A1 - Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate) - Google Patents [patents.google.com]

- 11. crude.abx.de [crude.abx.de]

safety and handling of mannose triflate

An In-depth Technical Guide to the Safety and Handling of Mannose Triflate

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate or TATM, is a highly reactive glycosyl donor.[1][2] It serves as a critical building block in synthetic and medicinal chemistry, particularly in the synthesis of complex oligosaccharides and glycoconjugates.[2] Its primary application is as a precursor for the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), the most widely used radiopharmaceutical for Positron Emission Tomography (PET) imaging in oncology.[3][4] The triflate group (-OTf) is an excellent leaving group, rendering the molecule highly susceptible to nucleophilic substitution, a key feature in its synthetic utility.[2][5] This guide provides comprehensive information on its safe handling, storage, reactivity, and detailed experimental protocols.

Chemical and Physical Properties

Mannose triflate is a white crystalline powder.[1] It is not soluble in water.[1]

| Property | Value | Reference |

| Synonyms | TATM, 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | [3] |

| CAS Number | 92051-23-5 | [6] |

| Molecular Formula | C₁₅H₁₉F₃O₁₂S | [3] |

| Molecular Weight | 480.36 g/mol | |

| Appearance | White crystalline powder/needles | [1][7] |

| Melting Point | 118°C - 120°C | [7][8] |

| Purity | ≥98% (TLC), ≥99.5% (HPLC) | [3] |

| Storage Temperature | -20°C (±5°C) | [3][7][9] |

Hazard Identification and Safety Precautions

Mannose triflate is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] It is a combustible solid that burns but does not propagate flame easily.[1] Dust clouds may form an explosive mixture with air.[1]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to minimize exposure.[10]

| Equipment | Specification | Reference |

| Eye Protection | Safety glasses with side-shields or chemical goggles. | [1][6] |

| Hand Protection | Protective gloves (e.g., nitrile rubber, butyl rubber, polychloroprene). Examine for wear before use. | [1][6] |

| Skin/Body Protection | Impervious clothing, laboratory coat. | [6] |

| Respiratory Protection | Use a suitable respirator (e.g., N95 dust mask) when dust formation is likely. Handle in a well-ventilated area or chemical fume hood. | [6] |

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Procedure | Reference |

| Ingestion | Rinse mouth with water and drink plenty of water. Do not eat, drink, or smoke when using this product. Seek medical attention if in doubt. | [1][6] |

| Inhalation | Move the victim to fresh air. Encourage the patient to blow their nose. If irritation or discomfort persists, seek medical attention. | [1][6] |

| Skin Contact | Wash off immediately with plenty of soap and running water. Remove contaminated clothing. Seek medical attention in case of irritation. | [1][6] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for several minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention. | [1][6] |

Fire-Fighting Measures

| Measure | Instruction | Reference |

| Suitable Extinguishing Media | Foam, dry chemical powder, water spray, carbon dioxide. | [1][6] |

| Hazardous Combustion Products | May emit irritant fumes and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), hydrogen fluoride, and sulfur oxides (SOx). | [1][6] |

| Special Protective Equipment | Wear a self-contained breathing apparatus (SCBA) and full protective clothing. | [6] |

Handling, Storage, and Stability

Proper handling and storage are critical to maintain the integrity of mannose triflate and ensure laboratory safety.

Handling

-

General Practices : Handle in accordance with good industrial hygiene and safety practices.[11] Limit all unnecessary personal contact.[1] Wash hands thoroughly after handling.[6]

-

Ventilation : Use only in a well-ventilated area or outdoors. A laboratory hood should be used for procedures with a risk of aerosol or dust formation.[6][12]

-

Ignition Sources : Avoid generating dust. Keep away from open flames, sparks, and hot surfaces.[1][12]

-

Incompatibilities : Avoid contact with strong acids/alkalis, oxidizing agents, and reducing agents.[6]

Storage and Stability

-

Solid State : Mannose triflate is stable for several months to years when stored as a crystalline solid in a dark glass vial, desiccated, at -20°C (±5°C) and protected from light.[7][8][9]

-

In Solution : Solutions of mannose triflate in solvents like acetonitrile (B52724) are only stable for a short time (a few hours) at room temperature and should be prepared immediately before use.[13] Base-mediated decomposition can occur with the addition of fluoride, carbonate, or bicarbonate.[14]

-

Shipping : The compound is typically shipped in dry ice to maintain its stability.

Spill and Disposal Procedures

Spill Management

-

Minor Spills : Clean up all spills immediately. Avoid dust formation. Wear appropriate PPE. Sweep up the solid and place it into a suitable container for disposal.[1][11]

-

Major Spills : Evacuate personnel to a safe area and move upwind. Alert emergency responders, informing them of the location and nature of the hazard. Wear full PPE, including a breathing apparatus.[1]

Waste Disposal

All waste must be handled in accordance with local, state, and federal regulations.[1] Do not allow the chemical to enter drains or surface water.[15] Empty containers may contain residual dust and should be handled with care.[1]

Experimental Protocols

The following protocols are provided for the synthesis of mannose triflate and its subsequent use in a key application. All procedures should be carried out by qualified personnel in a suitable laboratory setting.

Synthesis of Mannose Triflate

This protocol describes the triflation of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose.[7][8]

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Pyridine

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Absolute Ethanol (B145695)

Procedure:

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose in anhydrous CH₂Cl₂ in a flask equipped with a magnetic stirrer under a dry argon atmosphere.

-

Cool the mixture in an ice bath.

-

Slowly add pyridine, followed by the controlled, dropwise addition of triflic anhydride (Tf₂O). The controlled addition is crucial for simplifying the workup.[7]

-

Allow the reaction mixture to stir vigorously while gradually warming to room temperature over approximately 6 hours.[8]

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution, followed by water.

-

Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate on a rotary evaporator at a temperature not exceeding 30°C.[7][8]

-

Recrystallize the resulting solid residue from absolute ethanol to yield mannose triflate as white needles.[7]

Application: Synthesis of [¹⁸F]FDG

This protocol outlines the radiolabeling of the mannose triflate precursor to produce [¹⁸F]FDG.[7][16]

Materials:

-

Mannose triflate

-

Acetonitrile

-

[¹⁸F]Fluoride

-

1M Hydrochloric Acid (HCl)

-

Automated synthesis module (e.g., Siemens Explora FDG-4)[7]

Procedure:

-

Prepare a solution of mannose triflate in acetonitrile (e.g., 500 mg in 20 mL).[7]

-

Transfer the aqueous [¹⁸F]fluoride to the reaction vessel of the automated synthesis module.

-

Azeotropically dry the [¹⁸F]fluoride by heating at 95°C with the addition of acetonitrile to remove water.[7][16]

-

Add the mannose triflate solution to the dried [¹⁸F]fluoride residue in the reaction vessel.

-

Heat the mixture at 95°C for 3-5 minutes to achieve radiolabeling via nucleophilic substitution.[7][16]

-

Perform hydrolysis of the labeled intermediate by adding 2 mL of 1M HCl and heating at 120°C for approximately 8 minutes.[7][16]

-

The resulting [¹⁸F]FDG is then purified using the automated module's purification cartridges (e.g., QMA).[8]

Quantitative Data

The synthesis of mannose triflate is efficient and scalable.

| Starting Material (Scale) | Reagents | Yield | Purity | Reference |

| 2.6 g of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Tf₂O, Pyridine | ~3.0 g (~80%) | >98% (qNMR) | [7] |

| 49.3 g of 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | 27 mL Tf₂O, 25 mL Pyridine | 52 g | Not specified | [8][16] |

| 200 g of D-Mannose (multi-step synthesis) | Ac₂O-I₂, HBr, EtOH-collidine, HCl, then Tf₂O-Pyridine | 65 g - 85 g (12-16% overall) | Not specified | [17][18] |

Visualizations

Logical Workflow for Safe Handling

Caption: General laboratory workflow for safely handling mannose triflate.

Chemical Synthesis Workflow

Caption: Workflow for the synthesis of mannose triflate.

Application in [¹⁸F]FDG Synthesis

Caption: Role of mannose triflate as a precursor in [¹⁸F]FDG synthesis.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Mannose triflate [isotope-cmr.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NUCMEDCOR. Mannose Triflate (2 mg) [nucmedcor.com]

- 10. ethz.ch [ethz.ch]

- 11. fishersci.com [fishersci.com]

- 12. Guidelines for Safe Laboratory Practices : NextGen Protocols [nextgen-protocols.org]

- 13. EP1795535A1 - Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate) - Google Patents [patents.google.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. crude.abx.de [crude.abx.de]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate, CAS: 92051-23-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose, commonly known as mannose triflate (CAS: 92051-23-5). It is a pivotal glycosyl donor in carbohydrate chemistry, most notably as a precursor for the synthesis of the radiopharmaceutical 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) used in Positron Emission Tomography (PET). This document details its synthesis, characterization, and applications, with a focus on providing actionable experimental protocols and structured data for laboratory use.

Chemical Identity and Properties

Mannose triflate is a synthetic, acetylated mannose derivative activated with a trifluoromethanesulfonyl (triflate) leaving group at the C-2 position.[1] This triflate group makes it a highly reactive intermediate for nucleophilic substitution reactions, particularly for the introduction of functionalities at the 2-position of the mannose scaffold.[1]

| Property | Value | Reference |

| CAS Number | 92051-23-5 | [2] |

| Molecular Formula | C₁₅H₁₉F₃O₁₂S | [2] |

| Molecular Weight | 480.36 g/mol | [2] |

| Appearance | White to off-white powder or white needles | [2] |

| Melting Point | 118-122 °C | [3] |

| Storage Conditions | -20°C under an inert atmosphere | [2] |

Synthesis of Mannose Triflate

The most common and reliable synthesis of mannose triflate involves the triflation of the readily available precursor, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[4][5]

Synthesis Workflow

Caption: Workflow for the synthesis of mannose triflate.

Experimental Protocol: Synthesis of Mannose Triflate

This protocol is adapted from a reliable, scalable synthesis.[2][6]

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Anhydrous pyridine

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Absolute ethanol (B145695)

Procedure:

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (1.0 eq) in anhydrous CH₂Cl₂ containing dry pyridine (2.6 eq).

-

Cool the mixture to -15°C using an ice-salt bath.

-

Under a dry argon atmosphere, add trifluoromethanesulfonic anhydride (1.8 eq) dropwise over 40 minutes with vigorous stirring.

-

Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.

-

Wash the reaction mixture successively with ice-cold saturated aqueous NaHCO₃ and water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Recrystallize the crude product from absolute ethanol to yield mannose triflate as white needles.

Quantitative Data: Synthesis Yields

| Starting Material Scale | Product Yield | Purity | Reference |

| 2.6 g | ~3.0 g (~80%) | >98% (qNMR) | [2][6] |

| 49.3 g | 52 g | Not Reported | [6] |

| 200 g (of D-mannose) | 65 g - 85 g (12-16% overall) | Not Reported | [4] |

Characterization Data

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized mannose triflate.

| Technique | Data | Reference |

| ¹H NMR (CDCl₃) | δ (ppm): 5.85 (d, 1H, H-1), 5.55 (t, 1H, H-3), 5.30 (t, 1H, H-4), 5.05 (dd, 1H, H-2), 4.30 (dd, 1H, H-6a), 4.15 (dd, 1H, H-6b), 4.05 (m, 1H, H-5), 2.20, 2.15, 2.10, 2.05 (4s, 12H, 4 x OAc). | [2] |

| ¹⁹F NMR (CDCl₃) | δ (ppm): -73.97 (s, CF₃) | [6] |

| IR | Characteristic peaks at 1753 cm⁻¹ and 1730 cm⁻¹ (C=O of acetates), and absence of OH stretch around 3500 cm⁻¹. | [2] |

| HRMS (ESI) | m/z [M+Na]⁺ Calculated for C₁₅H₁₉F₃O₁₂SNa: 503.0442; Found: 503.0440. | [2] |

Applications in Drug Development and Research

Primary Application: [¹⁸F]FDG Synthesis for PET Imaging

Mannose triflate is a critical precursor for the synthesis of [¹⁸F]FDG, a widely used radiotracer for PET scans in oncology.[3] The synthesis involves a nucleophilic substitution reaction where the triflate group is displaced by [¹⁸F]fluoride, followed by hydrolysis of the acetyl protecting groups.

Caption: Workflow for the synthesis of [¹⁸F]FDG from mannose triflate.

This is a generalized protocol typically performed in an automated synthesis module.[2]

Materials:

-

Mannose triflate solution in acetonitrile

-

Aqueous [¹⁸F]fluoride

-

Kryptofix [2.2.2]

-

Potassium carbonate

-

Acetonitrile

-

Hydrochloric acid or Sodium hydroxide (B78521) for hydrolysis

Procedure:

-

Azeotropically dry the [¹⁸F]fluoride/Kryptofix [2.2.2]/K₂CO₃ complex with acetonitrile.

-

Add a solution of mannose triflate in acetonitrile to the dried complex.

-

Heat the reaction mixture (e.g., 95°C for 3-5 minutes) to effect the nucleophilic substitution.

-

Remove the acetonitrile under vacuum.

-

Hydrolyze the acetyl groups by adding hydrochloric acid and heating (e.g., 120°C for 8 minutes).

-

Purify the resulting [¹⁸F]FDG using appropriate solid-phase extraction cartridges.

Application in Stereoselective Glycosylation

The triflate group at the C-2 position of mannose triflate makes it a potent glycosyl donor for the formation of challenging β-mannosidic linkages, which are present in many biologically important glycoconjugates.[7][8] The glycosylation often proceeds via an in-situ generation of the mannosyl triflate from a more stable precursor, followed by the addition of a glycosyl acceptor.

Caption: General workflow for β-mannosylation.

This protocol is a general method for glycosylation via in-situ formation of the glycosyl triflate.[9]

Materials:

-

Glycosyl donor (e.g., Phenyl 4,6-O-benzylidene-1-thio-α-D-mannopyranoside)

-

1-Benzenesulfinyl piperidine (B6355638) (BSP)

-

2,4,6-Tri-tert-butylpyrimidine (TTBP)

-

Trifluoromethanesulfonic anhydride (Tf₂O)

-

Glycosyl acceptor (e.g., a primary or secondary alcohol)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

4 Å molecular sieves

Procedure:

-

To a stirred solution of the glycosyl donor (1.0 eq), BSP (1.2 eq), TTBP (1.5 eq), and activated 4 Å molecular sieves in anhydrous CH₂Cl₂ at -60°C under an argon atmosphere, add Tf₂O (1.2 eq).

-

Stir the mixture for 30 minutes at -60°C to pre-activate the donor and form the glycosyl triflate.

-

Slowly add a solution of the glycosyl acceptor (1.5 eq) in anhydrous CH₂Cl₂.

-

Stir the reaction mixture for a further 2 hours at -60°C, then allow it to warm to room temperature.

-

Quench the reaction, dilute with CH₂Cl₂, filter off the molecular sieves, and wash the organic layer with saturated NaHCO₃ and brine.

-

Dry the organic layer, concentrate, and purify the product by silica (B1680970) gel chromatography.

Conclusion

1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose is a highly valuable and reactive intermediate in carbohydrate chemistry. Its primary, well-established role as a precursor to [¹⁸F]FDG underscores its importance in nuclear medicine and diagnostic imaging. Furthermore, its utility as a potent glycosyl donor, particularly for the stereoselective synthesis of β-mannosides, makes it an essential tool for researchers in drug discovery and glycobiology. The detailed protocols and compiled data in this guide are intended to facilitate its synthesis and application in a research and development setting.

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A series of 2-O-trifluoromethylsulfonyl-D-mannopyranosides as precursors for concomitant 18F-labeling and glycosylation by click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Practical and reliable synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-beta-D-mannopyranose, a precursor of 2-deoxy-2-[18F]fluoro-D-glucose (FDG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4,6-O-Benzylidene-Directed β-Mannopyranosylation and α-Glucopyranosylation: the 2-Deoxy-2-fluoro- and 3-Deoxy-3-fluoro- Series of Donors and the Importance of the O2-C2-C3-O3 Interaction - PMC [pmc.ncbi.nlm.nih.gov]

Core Properties of Mannose Triflate

An In-depth Technical Guide to Mannose Triflate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of mannose triflate (1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose), a critical reagent in carbohydrate chemistry and radiopharmaceutical synthesis. Its utility as a glycosyl donor and as a precursor for the positron emission tomography (PET) imaging agent 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG) makes it a compound of significant interest in drug development and diagnostics.

Mannose triflate is a versatile chemical compound recognized for its trifluoromethylsulfonyloxy (triflate) group, which enhances the reactivity of the mannose derivative. This feature makes it an essential tool for researchers focused on carbohydrate chemistry. The key quantitative data for this compound are summarized below.

| Property | Value | Citations |

| Molecular Weight | 480.36 g/mol | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₉F₃O₁₂S | [1][2][3][4] |

| CAS Number | 92051-23-5 | [1][2][3] |

| Melting Point | 117 - 122 °C | [5] |

| Appearance | White or almost white crystalline powder | [5] |

| Synonyms | TATM, 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose | [1][5] |

| Storage Conditions | ≤ -20 °C | [5] |

Key Applications and Reaction Mechanisms

Mannose triflate is a pivotal precursor for the synthesis of [¹⁸F]FDG, the most widely used radiopharmaceutical in PET imaging for oncology diagnostics.[6] The synthesis involves a nucleophilic substitution reaction where the triflate group, an excellent leaving group, is displaced by the [¹⁸F]fluoride ion.[7][8]

In synthetic organic chemistry, mannose triflate is a potent glycosyl donor for the stereoselective formation of glycosidic bonds, particularly the challenging β-mannosidic linkage. The mechanism is believed to proceed through a variety of high-energy intermediates, including α- and β-glycosyl triflates.[6] The stereochemical outcome is highly dependent on the protecting groups on the sugar and the reaction conditions. For instance, the use of a 4,6-benzylidene acetal (B89532) protecting group can favor stereospecific glycosylation pathways via a transient α-mannosyl triflate intermediate, which then undergoes an Sₙ2-like displacement to yield the β-glycoside.

Caption: Workflow for β-Mannosylation using a Mannosyl Triflate Donor.

Experimental Protocols

The following are detailed methodologies for the synthesis of mannose triflate and its subsequent use in the preparation of [¹⁸F]FDG.

Synthesis of Mannose Triflate

This protocol details the synthesis of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose from its precursor.[1]

Materials:

-

1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Trifluoromethanesulfonic anhydride (B1165640) (Tf₂O)

-

Dry Argon Atmosphere

-

Ice-Salt Bath

Procedure:

-

Dissolve 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose (e.g., 2.6 g, 7 mmol) in anhydrous CH₂Cl₂ (20 mL) containing dry pyridine (1.5 mL, 0.186 mol) in a reaction flask.[1]

-

Cool the mixture to -15°C using an ice-salt bath.[1]

-

Under a dry argon atmosphere with vigorous stirring, add trifluoromethanesulfonic anhydride (2.2 mL, 13 mmol) dropwise over a period of 40 minutes.[1]

-

Allow the reaction mixture to slowly warm to room temperature over approximately 6 hours.[1]

-

Upon completion, the reaction is worked up. The resulting mannose triflate can be purified by recrystallization from absolute ethanol (B145695) to yield white needles.[1] This procedure has been reported to achieve yields of approximately 80%.[1]

Automated Synthesis of [¹⁸F]FDG using Mannose Triflate

This protocol outlines the key steps in the automated synthesis of [¹⁸F]FDG, where mannose triflate serves as the precursor.[1][8]

Materials:

-

[¹⁸F]Fluoride in [¹⁸O]enriched water (from cyclotron)

-

Quaternary Methyl Ammonium (QMA) anion-exchange cartridge

-

Kryptofix 2.2.2 (K₂₂₂) / Potassium Carbonate (K₂CO₃) solution in acetonitrile (B52724)/water

-

Mannose triflate solution in anhydrous acetonitrile (e.g., 20-60 mg)

-

Hydrochloric Acid (HCl) for hydrolysis

-

Acetonitrile (ACN)

Procedure:

-

[¹⁸F]Fluoride Trapping: Pass the aqueous [¹⁸F]fluoride solution through a QMA cartridge to trap the [¹⁸F]⁻ ions.[1][8]

-

Elution: Elute the trapped [¹⁸F]⁻ from the cartridge into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in an acetonitrile/water mixture.[1]

-

Azeotropic Drying: Dry the [¹⁸F]fluoride-K₂₂₂ complex by azeotropic distillation with acetonitrile at an elevated temperature (e.g., 95°C) to remove water, which is critical for the subsequent nucleophilic substitution.[1]

-

Radiolabeling (Nucleophilic Substitution): Add the mannose triflate precursor solution in anhydrous acetonitrile to the dried [¹⁸F]fluoride complex. Heat the reaction mixture (e.g., 3-5 minutes at 95°C) to facilitate the Sₙ2 displacement of the triflate group by the [¹⁸F]fluoride ion, forming acetylated [¹⁸F]FDG.[1][8]

-

Hydrolysis: Remove the acetyl protecting groups by adding hydrochloric acid (e.g., 1M HCl) and heating the mixture (e.g., 8 minutes at 120°C).[1]

-

Purification: The final [¹⁸F]FDG product is then purified using a series of cartridges (e.g., alumina, C18) to remove unreacted fluoride, kryptofix, and other impurities before formulation for injection.

Caption: Automated Synthesis Workflow for [¹⁸F]FDG from Mannose Triflate.

References

- 1. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. EP1795535A1 - Process for the manufacture of a stable solution of 1,3,4,6-tetra-O-acetyl-2-O-trifluoromethane-sulfonyl-beta-D-mannopyranose (mannose triflate) - Google Patents [patents.google.com]

- 4. Synthesis of High-Mannose Oligosaccharides Containing Mannose-6-phosphate Residues Using Regioselective Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scienceopen.com [scienceopen.com]

- 8. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Glycosylation Reactions with Mannose Triflate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of glycosylation reactions utilizing mannose triflate, a highly reactive and versatile glycosyl donor. Mannose triflate plays a crucial role in the synthesis of complex carbohydrates and glycoconjugates, which are of significant interest in drug discovery and development for their roles in various biological processes.[1] This document details the core principles, reaction mechanisms, experimental protocols, and applications of mannose triflate in glycosylation chemistry.

Core Principles of Mannose Triflate Glycosylation

Mannose triflate, or more formally 1,3,4,6-Tetra-O-acetyl-2-O-(trifluoromethanesulfonyl)-β-D-mannopyranose, is a powerful glycosylating agent due to the trifluoromethanesulfonyl (triflate) group at the anomeric carbon.[2] The triflate moiety is an excellent leaving group, rendering the anomeric carbon highly electrophilic and susceptible to nucleophilic attack by a glycosyl acceptor. This high reactivity allows for glycosylation reactions to proceed efficiently, often with high yields.[2]

The stereochemical outcome of the glycosylation is a critical aspect. The formation of the highly sought-after, yet challenging, β-mannosidic linkage (a 1,2-cis linkage) is a key application of mannose triflate chemistry. The prevailing mechanism for the formation of β-mannosides involves the in situ generation of an α-mannosyl triflate intermediate. This intermediate then undergoes an SN2-like displacement by the acceptor alcohol, resulting in an inversion of stereochemistry at the anomeric center to yield the β-glycoside.[3] The use of a 4,6-O-benzylidene protecting group on the mannose donor is often crucial for achieving high β-selectivity.[4]

Quantitative Data on Mannosylation Reactions

The efficiency and stereoselectivity of glycosylation reactions with mannose triflate are influenced by several factors, including the nature of the glycosyl acceptor, protecting groups, solvent, and reaction temperature. The following tables summarize quantitative data from various reported glycosylation reactions.

| Donor | Acceptor | Promoter/Activator | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| 4,6-O-benzylidene protected mannosyl sulfoxide (B87167) | Primary Alcohol | Tf₂O, DTBMP | CH₂Cl₂ | -78 to 0 | High | Predominantly β | Crich & Sun, 1996, 1998 |

| Thiomannosyl donor 9 | Acceptor Alcohol | BSP, TTBP, Tf₂O | CH₂Cl₂ | -60 | 66 | 1:6 | (Request PDF)[5] |

| 2,3-di-O-benzyl-α-D-thiomannopyranoside (on solid support) | Primary, Secondary, Tertiary Glycosyl Acceptors | 1-benzenesulfinyl piperidine (B6355638), Tf₂O, TTBP | CH₂Cl₂ | -60 to RT | Excellent | Anomerically pure β | (Crich & Smith, 2002)[6] |

| Mannopyranosyl donor 58 | Triflate acceptor 57 | Cs₂CO₃ | 1,2-dichloroethane | 40 | 80 | β only | (NIH)[7] |

| 1,3,4,6-Tetra-O-acetyl-β-D-mannopyranose | Triflic anhydride (B1165640), Pyridine (B92270) | - | CH₂Cl₂ | - | ~80 | - | (NIH)[8] |